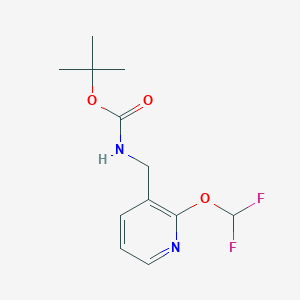

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZFDZQZOEHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Biochemical Analysis

Biochemical Properties

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound can be used to manipulate cellular processes for research or therapeutic purposes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to their inhibition or activation. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are critical for understanding the compound’s effects on biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For example, it may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses may result in significant biochemical and cellular changes. It is important to identify the threshold dose at which the compound begins to exert its effects. Additionally, high doses may lead to toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties. Understanding these metabolic pathways is important for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular and tissue function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential effects on cellular processes.

Biological Activity

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate (CAS No. 2231676-94-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H16F2N2O3

- Molecular Weight : 274.26 g/mol

- Structure : The compound features a tert-butyl group, a difluoromethoxy substituent, and a pyridine ring, which contribute to its unique reactivity and biological profile.

Biological Mechanisms

Research indicates that the difluoromethoxy group may enhance the compound's interaction with biological targets, potentially improving its efficacy in various therapeutic contexts. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic processes, suggesting that this compound may exhibit similar properties.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for various physiological responses.

Study 2: Neuroprotective Properties

Research on related compounds indicates that modifications in the pyridine structure can lead to neuroprotective effects. For instance, a study demonstrated that certain carbamates could reduce oxidative stress markers in neuronal cells, suggesting that this compound may also offer protective benefits against neurodegenerative conditions .

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Tert-butyl (3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl carbamate | Chlorine substituent instead of difluoromethoxy | 0.88 |

| Tert-butyl (5-bromopyridin-3-yl)carbamate | Bromine substituent | 0.78 |

| Tert-butyl (4-formylpyridin-3-yl)carbamate | Formyl group instead of difluoromethoxy | 0.77 |

| Tert-butyl (6-hydroxymethyl)pyridin-3-yl)carbamate | Hydroxymethyl substituent | 0.67 |

This table illustrates the structural diversity among related compounds and emphasizes how the difluoromethoxy group may confer unique properties to this compound.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is of interest in drug development due to its structural similarities to other biologically active compounds. The presence of the difluoromethoxy group may enhance the compound's pharmacological properties, making it a candidate for targeting specific biological pathways. Compounds with similar structures have shown significant biological activity, suggesting that this compound may also exhibit therapeutic potential.

2. Synthesis of Fluorinated Building Blocks

The compound serves as a fluorinated building block in organic synthesis. Fluorinated compounds are known for their unique reactivity and stability, making them valuable in the synthesis of pharmaceuticals and agrochemicals. The use of this compound can lead to the formation of complex molecules with enhanced properties.

Material Science

1. Organic Light Emitting Diodes (OLEDs)

In the field of material science, this compound is explored for its application in developing thermally activated delayed fluorescence (TADF) emitters for OLEDs. TADF emitters are crucial for high-efficiency display technologies. Compounds similar to this compound have been synthesized and tested, showing promising results such as high photoluminescence quantum yields (PLQY) and excellent thermal stability.

Chemical Synthesis

1. Multi-Step Synthetic Routes

The synthesis of this compound typically involves several steps that capitalize on readily available starting materials. This multi-step process allows for the introduction of various functional groups, enhancing the compound's utility in chemical reactions.

Case Studies and Research Findings

Research into compounds similar to this compound indicates that they often interact with biological targets such as enzymes and receptors, which are critical for their therapeutic efficacy. For instance:

- Biological Activity Studies : Preliminary studies suggest that compounds with similar structures exhibit interactions with specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.

- Material Properties Testing : Experiments involving OLED prototypes using related compounds have demonstrated high external quantum efficiencies (EQEs), indicating that these materials could significantly enhance display technologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s difluoromethoxy group at the pyridine 2-position distinguishes it from analogs with alternative substituents or substitution patterns. Key comparisons include:

(a) tert-Butyl ((3-Fluoropyridin-2-yl)methyl)carbamate (CAS: Not specified)

- Structure : Fluorine atom at pyridine 3-position; carbamate at methyl on pyridine 2-position.

- Key Difference : The fluorine substituent (electron-withdrawing) vs. difluoromethoxy (stronger electron-withdrawing due to -OCF₂ group). This impacts reactivity in coupling reactions and metabolic stability .

(b) tert-Butyl N-(2-Chloro-3-fluoropyridin-4-yl)carbamate (CAS: Not specified)

- Structure : Chlorine at pyridine 2-position, fluorine at 3-position; carbamate directly on pyridine 4-position.

- Key Difference : Halogen substituents (Cl, F) vs. difluoromethoxy. Chlorine’s larger size and lower electronegativity compared to -OCF₂ may alter steric and electronic profiles, affecting binding affinity in target proteins .

(c) tert-Butyl (5,6-Dimethoxypyridin-3-yl)methylcarbamate (CAS: Not specified)

Physicochemical Properties

Notes:

Preparation Methods

General Remarks

This method details an effective synthesis of alkylamine via intramolecular decarboxylation of alkanoyloxycarbamates. Alkanoyloxycarbamates are prepared from alkyl carboxylic acids and hydroxylamine. This reaction accommodates a broad range of primary and secondary alkyl substrates with good functional tolerance, yielding corresponding products under mild conditions.

Preparation of N-Hydroxyl Carbamate (BocNHOH)

N-Hydroxyl-tert-butyl carbamate is synthesized from hydroxylamine hydrochloride with (Boc)2O. A suspension of NH2OH·HCl and K2CO3 in Et2O and H2O is stirred at room temperature. A solution of Boc2O in Et2O is added dropwise at 0 °C, and the suspension is stirred at room temperature for 12 hours. The organic phase is decanted, the solid washed with Et2O, and the combined organic layers are concentrated. Recrystallization with a cyclohexane/toluene mixture provides the desired product in 80% yield.

Preparation of N-Hydroxyl Carbamate (ROCONHOH, Bn)

N-Hydroxyl carbamates are prepared from hydroxylamine with the corresponding chloroformates. Hydroxylamine hydrochloride is added to an aqueous solution of NaOH. The solution is cooled to 0 °C, and chloroformate is added dropwise. The mixture is warmed to room temperature and stirred for 2 hours. The reaction is acidified with aqueous HCl until the pH is around 4.5, then extracted with Et2O. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. After solvent removal in vacuo, the N-hydroxyl carbamate is used directly without further purification.

Preparation of Alkanoyloxycarbamates

N-hydroxyl carbamate, 3-phenylpropionic acid, and anhydrous CH2Cl2 are mixed, and the flask is cooled to -15 °C. DCC solution is added dropwise, and the reaction mixture is stirred at the same temperature for 30 minutes until the N-hydroxyl carbamate is fully consumed (monitored by TLC). The white precipitate (N, N′-dicyclohexylurea) is removed by filtration, the filtrate is concentrated in vacuo and dissolved again in Et2O. The solution is cooled to -20 °C for 2 hours and filtered again to remove additional precipitate. The organic layer is concentrated in vacuo and purified by silica gel chromatography using a mixture of hexanes and EtOAc (10:1) to provide the desired product in 92% yield as a colorless oil.

Synthesis of Alkylamines

In a pressure tube, 1f and Cs2CO3 in MeCN are vigorously stirred at 100 °C for 1 hour under an air atmosphere. The reaction is quenched with ethyl acetate and purified by silica gel chromatography using a mixture of hexanes and EtOAc (20:1) to yield the desired product.

Synthesis of tert-Butyl (2-(aMinoMethyl)pyridin-3-yl)carbaMate

Q & A

Q. What are the key considerations for synthesizing tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate?

The synthesis typically involves coupling a pyridine precursor (e.g., 2-(difluoromethoxy)pyridin-3-ylmethanamine) with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) . Reaction parameters such as temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound verified experimentally?

Characterization relies on a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and carbamate linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify carbamate C=O stretching (~1680–1720 cm⁻¹) and difluoromethoxy C-F bonds (~1100–1200 cm⁻¹) .

Q. What role does the tert-butyl carbamate group play in synthetic applications?

The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization of other reactive sites (e.g., pyridine nitrogen or methylene groups). It is stable under acidic and basic conditions but can be cleaved using trifluoroacetic acid (TFA) or HCl in dioxane for subsequent derivatization .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight containers under inert gas (argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and light, which can degrade the carbamate or difluoromethoxy groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Kinetic studies suggest:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine precursor.

- In-line monitoring : Employ HPLC or TLC to track intermediates and adjust reaction times dynamically .

Q. What analytical challenges arise in quantifying byproducts during synthesis?

- Co-elution issues : Difluoromethoxy derivatives may overlap with unreacted precursors in reverse-phase HPLC. Use HILIC (hydrophilic interaction chromatography) or UPLC-MS for better resolution .

- Fluorine-specific detection : ¹⁹F NMR or LC-19F-MS improves sensitivity for fluorinated impurities .

Q. How does the difluoromethoxy group influence biological activity in target engagement studies?

The difluoromethoxy moiety enhances metabolic stability and membrane permeability compared to methoxy or hydroxy analogs. In enzyme inhibition assays (e.g., kinase targets), its electronegativity alters binding pocket interactions, as shown by IC₅₀ shifts of 2–3 orders of magnitude in fluorinated vs. non-fluorated analogs .

Q. What strategies resolve contradictions in reported reaction pathways for carbamate derivatives?

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic substitutions .

- Isotopic labeling : ¹⁸O-labeled tert-butyl chloroformate traces oxygen migration during carbamate formation .

Q. How can the compound’s interaction with biological membranes be studied methodologically?

- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.

- Fluorescence anisotropy : Use pyridine-linked fluorophores to assess membrane partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.